molecular formula C19H21N5O2 B11428230 3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11428230
M. Wt: 351.4 g/mol
InChI Key: INTRMYSTZNDIEC-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure, and is functionalized with a morpholine ring, a phenyl group, and a carboxamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between 3,6-dimethylpyridine-2,5-dicarboxylic acid and hydrazine hydrate can yield the pyrazolo[3,4-b]pyridine core.

    Functionalization: The core structure is then functionalized with a phenyl group through a Suzuki coupling reaction, using phenylboronic acid and a palladium catalyst.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution, where a suitable leaving group on the pyrazolo[3,4-b]pyridine core is replaced by morpholine.

    Formation of the Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, amines, thiols, and appropriate solvents like dimethylformamide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific functional groups involved For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, making it useful in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the morpholine ring, which may affect its biological activity and solubility.

    3,6-dimethyl-N-(piperidin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains a piperidine ring instead of a morpholine ring, which can influence its pharmacokinetic properties.

    3,6-dimethyl-N-(morpholin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the phenyl group, potentially altering its binding affinity and specificity.

Uniqueness

The presence of the morpholine ring in 3,6-dimethyl-N-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide enhances its solubility and ability to interact with biological targets. The combination of the pyrazolo[3,4-b]pyridine core with the phenyl group and carboxamide functionality provides a unique scaffold for drug design, offering a balance of hydrophobic and hydrophilic properties that can be fine-tuned for specific applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

3,6-dimethyl-N-morpholin-4-yl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-13-12-16(19(25)22-23-8-10-26-11-9-23)17-14(2)21-24(18(17)20-13)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3,(H,22,25)

InChI Key

INTRMYSTZNDIEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NN4CCOCC4

Origin of Product

United States

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